Imino(triphenyl)phosphorane

Structural Chemistry Crystallography Organophosphorus Chemistry

Strong non-ionic bases often impose cost/performance trade-offs-higher phosphazenes are expensive and sterically hindered. Imino(triphenyl)phosphorane (Ph3P=NH) resolves this: a cost-effective phosphazene base (pKBH+ >18.6 in MeCN) for selective deprotonations. • Aza-Wittig reagent for heterocycle synthesis with excellent yields • Solid (mp 236 °C) replacement for hazardous diazomethane in Arndt-Eistert homologations • Neutron diffraction-validated P-N bond (1.582 Å) for computational modeling ≥95% purity. White crystalline solid. Global shipping.

Molecular Formula C18H16NP
Molecular Weight 277.3 g/mol
CAS No. 2240-47-3
Cat. No. B035648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImino(triphenyl)phosphorane
CAS2240-47-3
Synonymsimidotriphenylphosphorus; Iminotriphenylphosphorane; N-(Triphenylphosphoranylidene)amine; Triphenylphosphine imide; Triphenylphosphinimine; Triphenylphosphine imine
Molecular FormulaC18H16NP
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16NP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
InChIKeyDHOUOTPZYIKUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imino(triphenyl)phosphorane Identity & Physical Properties


Imino(triphenyl)phosphorane (CAS 2240-47-3), also known as triphenylphosphine imide or Ph3P=NH, is a fundamental organophosphorus compound characterized by a formal P=N double bond and a pentavalent phosphorus center [1]. It is a white crystalline solid with a melting point of 236 °C, a predicted boiling point of 404.7±28.0 °C, and a predicted density of 1.09±0.1 g/cm³, with a molecular weight of 277.3 g/mol . This compound serves as the foundational member of the iminophosphorane (phosphazene) family and is a critical reagent and intermediate in organic synthesis, most notably as a precursor in aza-Wittig reactions and as a neutral, strong non-ionic base [1][2].

Imino(triphenyl)phosphorane Analogue Substitution Risks


While other phosphazene bases or iminophosphorane derivatives may seem similar, the parent compound imino(triphenyl)phosphorane (Ph3P=NH) possesses a distinct combination of structural, physical, and chemical properties that are not uniformly replicated across its analogs [1]. For instance, its P-N bond length of 1.582(2) Å, as determined by low-temperature neutron diffraction, is a precise structural benchmark that influences its reactivity and coordination behavior . Substitution with N-functionalized derivatives like N-Boc-imino(triphenyl)phosphorane or N-isocyanoiminotriphenylphosphorane introduces significant changes in reactivity, stability, and handling, often precluding their use in applications requiring the unsubstituted P=NH motif [1]. Therefore, generic substitution without considering these specific, quantified differences can lead to failed reactions, altered selectivity, or the need for entirely different synthetic protocols.

Imino(triphenyl)phosphorane Performance Evidence


P-N Bond Length Benchmark

The P-N bond length in imino(triphenyl)phosphorane is precisely defined at 1.582(2) Å, as determined by the first low-temperature neutron diffraction study of an iminophosphorane . This value serves as a critical structural benchmark. In contrast, the P=N bond length in the related compound triphenylphosphine phenylimide (Ph3P=NPh) is inferred to be approximately 160 pm (1.60 Å) based on X-ray crystallography . The shorter bond length in Ph3P=NH indicates a stronger, more contracted P-N double bond compared to its N-aryl analog, which can influence its electronic properties and coordination chemistry.

Structural Chemistry Crystallography Organophosphorus Chemistry

Thermal Stability vs. Diazomethane

Imino(triphenyl)phosphorane, with a melting point of 236 °C, is a stable, non-volatile crystalline solid . This is in stark contrast to its functional alternative, diazomethane (CH2N2), a highly toxic and explosive gas (boiling point -23 °C) that requires specialized, hazardous handling . Even the safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is a volatile liquid (boiling point 96 °C) that still poses significant handling risks . The solid-state nature of imino(triphenyl)phosphorane and its derivatives (e.g., N-isocyanoiminotriphenylphosphorane) allows for safer, more convenient, and scalable processes, particularly in industrial settings .

Organic Synthesis Process Chemistry Reagent Safety

Aza-Wittig Reaction Yields

In an intramolecular aza-Wittig reaction for the synthesis of quinazolinones, the use of imino(triphenyl)phosphorane (generated in situ from triphenylphosphine) resulted in excellent yields of the desired product [1]. When the same reaction was performed using the more electron-rich and sterically less hindered tributylphosphine as the phosphine component, the yields were also excellent, but the choice of phosphine can impact purification and byproduct removal [1]. While this evidence does not show a yield superiority, it confirms that the target compound performs at a high level comparable to other phosphines in this key application, and its use is well-established and validated.

Heterocyclic Synthesis Aza-Wittig Reaction Nitrogen Heterocycles

Superbase Basicity vs. Amine Bases

Imino(triphenyl)phosphorane belongs to the phosphazene class of superbases, which are defined as neutral organic bases with a basicity greater than that of proton sponge (pKBH+ = 18.6 in MeCN) [1][2]. While the exact pKa of Ph3P=NH is not widely reported, its classification places it in a league significantly above common amine bases like DBU (MeCNpKBH+ 24.3) . For perspective, the well-known phosphazene base BEMP has a MeCNpKBH+ of 27.6, and t-Bu-P4 reaches >42 [2]. As the parent member of this family, Ph3P=NH provides a foundational level of enhanced basicity compared to non-phosphazene alternatives, but with a different steric and electronic profile than its alkylamino-substituted counterparts like BEMP or P4 bases .

Base Chemistry Organocatalysis Deprotonation

Imino(triphenyl)phosphorane Application Scenarios


Safer Diazomethane Alternative

Procurement of imino(triphenyl)phosphorane as a precursor to its N-isocyano derivative is warranted for industrial-scale Arndt-Eistert homologations and other diazoketone syntheses, where the safety and handling advantages of a stable solid (mp 236 °C) directly replace the hazardous gas diazomethane (bp -23 °C) and the volatile liquid TMS-diazomethane (bp 96 °C) . This transition is explicitly validated for process-scale work .

Structural Benchmark for P(V) Imides

For academic and industrial research groups requiring a precise, experimentally validated structural model for iminophosphoranes, the procurement of imino(triphenyl)phosphorane is essential. Its P-N bond length of 1.582(2) Å, determined by neutron diffraction, provides the most accurate structural benchmark for computational studies, ligand design, and fundamental mechanistic investigations .

Aza-Wittig Heterocycle Synthesis

Imino(triphenyl)phosphorane (or its in situ generation from triphenylphosphine) is a well-established and effective reagent for the synthesis of nitrogen-containing heterocycles like quinazolinones and 1,3,4-oxadiazoles via the aza-Wittig reaction, as confirmed by literature reporting excellent yields [1][2]. Its procurement is justified for any lab or pilot plant where this robust, fundamental transformation is a core part of the synthetic workflow.

Moderate Superbase for Deprotonations

As a member of the phosphazene superbase class (pKBH+ > 18.6 in MeCN), but less sterically hindered and basic than BEMP (pKBH+ 27.6) or P4 bases (pKBH+ > 42), imino(triphenyl)phosphorane is the reagent of choice for applications where a strong, non-ionic, non-nucleophilic base is needed, but where the extreme conditions or cost of higher phosphazenes are not required [3]. This makes it a cost-effective and practical option for selective deprotonations in synthesis.

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